molecular formula C43H65N11O12S2 B1670243 Demoxytocin CAS No. 113-78-0

Demoxytocin

Cat. No. B1670243
CAS RN: 113-78-0
M. Wt: 992.2 g/mol
InChI Key: GTYWGUNQAMYZPF-QPLNMOKZSA-N
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Description

Demoxytocin is a synthetic analogue of the peptide hormone oxytocin . It is often used in the prevention of puerperal mastitis . It has similar activities to oxytocin but is more potent and has a longer half-life . Unlike oxytocin, which is given via intravenous injection, demoxytocin is administered as a buccal tablet formulation .


Synthesis Analysis

The synthesis of Demoxytocin involves several directed routes to form sulfur-sulfur bridges . It’s an analogue of oxytocin where the leading cysteine is replaced with β-mercaptopropionic acid .


Molecular Structure Analysis

Demoxytocin has the molecular formula C43H65N11O12S2 . It has the amino acid sequence Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 (Mpa = β-mercaptopropionic acid), and is an analogue of oxytocin wherein the leading cysteine is replaced with β-mercaptopropionic acid .


Chemical Reactions Analysis

Demoxytocin is a heterodetic cyclic peptide . It’s a synthetic analogue of oxytocin where the free amino group in the half-cystine residue is replaced by hydrogen . The mechanism of action and pharmacological properties of demoxytocin and oxytocin are similar .


Physical And Chemical Properties Analysis

Demoxytocin has a molecular weight of 992.18 g·mol−1 . It has a monoisotopic mass of 991.425537 Da .

Scientific Research Applications

Labor Induction

Demoxytocin has been investigated for its efficacy in inducing labor. A study compared the use of oral prostaglandin E2 tablets and buccal demoxytocin for labor induction in cases of premature rupture of the membranes at term. Demoxytocin showed potential as an effective agent for this purpose (Westergaard et al., 1983).

Influence on Behavioral Actions

A study on the influence of oxytocin agonist, demoxytocin, on the behavioral actions of melatonin in Swiss albino mice, found that demoxytocin attenuated locomotor activity after melatonin treatment. This suggests potential applications of demoxytocin in the modulation of behavioral responses (Murugan, 2011).

Comparative Studies in Labor Induction

Further studies have focused on comparing the efficacy of demoxytocin with other agents for labor induction. One such study showed that demoxytocin was effective and safe for inducing labor in overdue pregnancies (Ulstein et al., 1979).

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)/t23-,26-,27-,28-,29-,30-,31-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYWGUNQAMYZPF-QPLNMOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016964
Record name Demoxytocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

992.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demoxytocin

CAS RN

113-78-0
Record name Demoxytocin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demoxytocin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13798
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Demoxytocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demoxytocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMOXYTOCIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
JG Westergaard, AP Lange, GT Pedersen… - Acta obstetricia et …, 1983 - Taylor & Francis
… demoxytocin (… and demoxytocin resoriblets (Sandopart R ) to 84. The former were given in increasing doses from an initial 0.5 mg to a maximum of 1.5 mg every hour. The demoxytocin …
Number of citations: 23 www.tandfonline.com
M Ulstein, N Sagen, N Eikhom - International Journal of …, 1979 - Wiley Online Library
… 2 and buccal tablets of demoxytocin for induction of labor … demoxytocin group. Although the operative delivery rate was low in both groups, it was significantly higher for the demoxytocin …
Number of citations: 8 obgyn.onlinelibrary.wiley.com
JG Westergaard, AP Lange… - Acta Obstetricia et …, 1983 - Wiley Online Library
… 2 tablets and 75 received demoxytocin resoriblets. In a further 264 … 2 treatment group and 131 to treatment with demoxytocin. … been carried out, as compared with the demoxytocin group. …
Number of citations: 8 obgyn.onlinelibrary.wiley.com
MG Tyagi, MS Murugan - Journal of Experimental Sciences, 2011 - core.ac.uk
… In this study, the influence of oxytocin agonist, demoxytocin … Demoxytocin was injected in a concentration of (20 IU/kg, ip) … The effect of pretreatment with demoxytocin was evaluated …
Number of citations: 2 core.ac.uk
G Lykkesfeldt, M Osler - Acta Obstetricia et Gynecologica …, 1981 - Taylor & Francis
… Prostaglandin E 2 was given orally to 40 patients, 45 were treated buccally with demoxytocin and 47 were given a combination consisting of demoxytocin on the first day and …
Number of citations: 1 www.tandfonline.com
SS Sørensen, V Brocks, C Lenstrup - Obstetrics & Gynecology, 1985 - journals.lww.com
… There have been no previous double-blind studies of the effects of intracervical prostaglandin E as compared with those of buccal demoxytocin. The prostaglandin E and demoxytocin …
Number of citations: 23 journals.lww.com
N Vrachnis, FM Malamas, S Sifakis… - International journal of …, 2011 - hindawi.com
… Demoxytocin is an oxytocin analogue that has been used for labor induction, though it has been proven less effective compared to prostaglandins [47]. Carbetocin is a peptide synthetic …
Number of citations: 149 www.hindawi.com
G Lykkesfeldt - Ugeskrift for Laeger, 1976 - europepmc.org
[Labor induction with buccal oxytocin and demoxytocin] - Abstract - Europe PMC … [Induction of labor by means of oral prostaglandin E2, buccal demoxytocin or automatic oxytocin …
Number of citations: 2 europepmc.org
K Krummen, RW Frei - Journal of Chromatography A, 1977 - Elsevier
… The chromatographic behaviour of the nonapeptides oxytocin, demoxytocin, lypressin, omipressin and felypressin investigated in this study has already been discussed’. Our intention …
Number of citations: 91 www.sciencedirect.com
N Kablaoui, M Vanase-Frawley, S Sciabola - Bioorganic & Medicinal …, 2018 - Elsevier
… It has been demonstrated in the literature that demoxytocin 3, the OT analog which lacks the N-terminal amine, is equipotent to OT24, 25 but with a lower overall polarity as measured by …
Number of citations: 10 www.sciencedirect.com

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